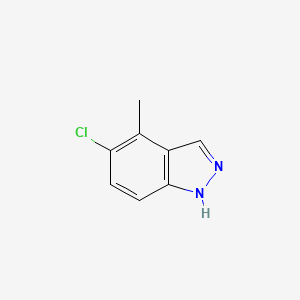
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride is an organic compound with a complex structure
Métodos De Preparación
The synthesis of 1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride involves several steps. One common method is the reaction of 4-methoxybenzaldehyde with 4-aminomethylbenzene in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups using reagents like halides or acids.
Aplicaciones Científicas De Investigación
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride can be compared with similar compounds such as:
1-(4-Aminophenoxy)-2-(4-methoxyphenyl)ethanone: This compound has a similar structure but different functional groups, leading to variations in chemical reactivity and applications.
4-(4-Methoxyphenyl)-2-aminobenzaldehyde: Another related compound with distinct properties and uses.
Propiedades
Fórmula molecular |
C16H18ClNO2 |
|---|---|
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
1-[4-(aminomethyl)phenyl]-2-(4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-19-15-8-4-12(5-9-15)10-16(18)14-6-2-13(11-17)3-7-14;/h2-9H,10-11,17H2,1H3;1H |
Clave InChI |
RVWIBQVVPNHMFF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
![N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)

![tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B12273367.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12273376.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12273378.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B12273381.png)
![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12273391.png)
![2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12273396.png)
![5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B12273401.png)
